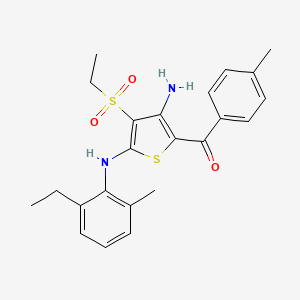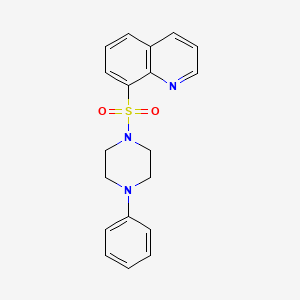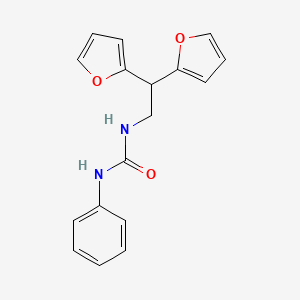
1,1,1-Trifluoro-3-methoxy-2-methylpropan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Trifluoro-3-methoxy-2-methylpropan-2-ol is an organic compound with the molecular formula C5H9F3O2. It is a colorless liquid that is soluble in water and many organic solvents. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1,1-Trifluoro-3-methoxy-2-methylpropan-2-ol can be synthesized through several methods:
Reaction of Formaldehyde and Difluoromethyl Chloride: This method involves the reaction of formaldehyde with difluoromethyl chloride, followed by the addition of sodium hydroxide to yield the desired product.
Trifluoromethylation of 2-Propanol: Another common method is the trifluoromethylation of 2-propanol using trifluoromethylating agents.
Industrial Production Methods: Industrial production typically involves large-scale reactions using the above methods, optimized for yield and purity. The reactions are carried out under controlled conditions to ensure the safety and efficiency of the process.
Analyse Chemischer Reaktionen
1,1,1-Trifluoro-3-methoxy-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield alcohols or other reduced forms.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,1,1-Trifluoro-3-methoxy-2-methylpropan-2-ol has several applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its ability to modify biological molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of agrochemicals, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,1,1-Trifluoro-3-methoxy-2-methylpropan-2-ol involves its interaction with various molecular targets and pathways:
Molecular Targets: The trifluoromethyl group can interact with enzymes, proteins, and other biological molecules, altering their function and activity.
Pathways Involved: The compound can influence metabolic pathways, signal transduction, and other cellular processes by modifying the structure and function of key biomolecules.
Vergleich Mit ähnlichen Verbindungen
1,1,1-Trifluoro-3-methoxy-2-methylpropan-2-ol can be compared with other similar compounds, such as:
1,1,1-Trifluoro-2-methylpropan-2-ol: Similar in structure but lacks the methoxy group, resulting in different chemical properties and reactivity.
1,1,1-Trifluoro-3-methoxy-2-methylpropan-2-amine: Contains an amine group instead of a hydroxyl group, leading to different applications and reactivity.
Uniqueness: The presence of both the trifluoromethyl and methoxy groups in this compound imparts unique chemical properties, making it particularly valuable in synthetic chemistry and industrial applications.
Eigenschaften
IUPAC Name |
1,1,1-trifluoro-3-methoxy-2-methylpropan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F3O2/c1-4(9,3-10-2)5(6,7)8/h9H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGQTWZJGHHRILI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(3-chlorobenzyl)sulfanyl]-3-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2390477.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)urea](/img/structure/B2390478.png)
![2-(4-tert-butylphenyl)-N-cyclohexyl-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2390479.png)






![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2390496.png)

![8-chloro-3-(4-ethylphenyl)-N-(3-isopropoxypropyl)thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2390498.png)

![[1-(4-Fluoro-2-methylphenyl)triazol-4-yl]methanamine;hydrochloride](/img/structure/B2390500.png)
